3-Methoxy-5-(2-phenylethyl)-2-prenylphenol
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Overview
Description
3-Methoxy-5-(2-phenylethyl)-2-prenylphenol is a phenolic compound characterized by the presence of methoxy, phenylethyl, and prenyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(2-phenylethyl)-2-prenylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol, 2-phenylethyl bromide, and prenyl bromide.
Alkylation: The first step involves the alkylation of 3-methoxyphenol with 2-phenylethyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-5-(2-phenylethyl)phenol.
Prenylation: The next step is the prenylation of the intermediate product using prenyl bromide and a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(2-phenylethyl)-2-prenylphenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the phenol group, this compound is highly reactive towards electrophilic aromatic substitution reactions.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the prenyl group, to form saturated derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.
Major Products Formed
Halogenated Derivatives: Formed through halogenation reactions.
Nitro and Sulfonic Acid Derivatives: Formed through nitration and sulfonation reactions, respectively.
Quinones: Formed through oxidation reactions.
Scientific Research Applications
3-Methoxy-5-(2-phenylethyl)-2-prenylphenol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Material Science: Explored for its potential use in the development of novel materials with specific chemical properties.
Biological Studies: Studied for its interactions with biological systems and potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(2-phenylethyl)-2-prenylphenol involves its interaction with various molecular targets:
Phenolic Hydroxyl Group: This group can form hydrogen bonds and interact with enzymes and receptors, influencing biological activity.
Prenyl Group: The prenyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and intracellular targets.
Methoxy Group: The methoxy group can modulate the electronic properties of the phenol ring, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(2-phenylethyl)phenol: Lacks the prenyl group, resulting in different chemical and biological properties.
2-Methoxy-4-(2-phenylethyl)phenol:
3-Methoxy-5-(2-phenylethyl)-4-prenylphenol: Structural isomer with the prenyl group at a different position, leading to variations in chemical behavior.
Uniqueness
3-Methoxy-5-(2-phenylethyl)-2-prenylphenol is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the prenyl group, in particular, enhances its lipophilicity and ability to interact with lipid membranes, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-methoxy-2-(3-methylbut-2-enyl)-5-(2-phenylethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-15(2)9-12-18-19(21)13-17(14-20(18)22-3)11-10-16-7-5-4-6-8-16/h4-9,13-14,21H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDCNOCQPWDJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1OC)CCC2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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